![molecular formula C19H23N3O3S B2916988 N-cyclopentyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 893991-88-3](/img/structure/B2916988.png)
N-cyclopentyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide, commonly known as CP-690,550, is a small molecule drug that belongs to the class of Janus kinase (JAK) inhibitors. It was first developed by Pfizer for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. CP-690,550 is a potent inhibitor of JAK3, which is a key component of the signaling pathways of several cytokines involved in immune responses.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
N-cyclopentyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide shows promise in antimicrobial applications. A study by Darwish et al. (2014) discusses the synthesis of new heterocyclic compounds, including those with sulfamoyl moieties similar to this compound, demonstrating their potential as antimicrobial agents (Darwish et al., 2014).
Pharmacological Inhibition
Shukla et al. (2012) explored derivatives of similar compounds for their potential as glutaminase inhibitors, which may have implications in cancer treatment (Shukla et al., 2012).
Mechanism of Action in Medicinal Chemistry
Research by Hudkins et al. (2011) on similar pyridazin-3-one derivatives reveals their role as histamine H3 receptor inverse agonists, suggesting potential applications in the treatment of cognitive disorders (Hudkins et al., 2011).
Insecticide Development
Sparks et al. (2013) and Zhu et al. (2011) have investigated compounds with similar structures for their use as insecticides, targeting sap-feeding insects and resistant pests (Sparks et al., 2013), (Zhu et al., 2011).
In Vitro Screening for Antimicrobial Activity
Al-Kamali and Al-Hazmi (2014) synthesized novel pyridazine derivatives with sulfonamido moieties, akin to this compound, and screened them for antimicrobial activities (Al-Kamali & Al-Hazmi, 2014).
Chemical Synthesis and Characterization
Studies by Azab et al. (2013) and Ibrahim et al. (2014) on the synthesis of novel heterocyclic compounds with sulfonamido moieties and their antibacterial evaluation provide insights into the chemical nature and potential applications of similar compounds (Azab et al., 2013), (Ibrahim & Behbehani, 2014).
Molecular Docking and Antioxidant Activity
Flefel et al. (2018) conducted molecular docking and in vitro screenings of pyridine derivatives for antimicrobial and antioxidant activities, suggesting potential research applications for similar compounds (Flefel et al., 2018).
Propiedades
IUPAC Name |
N-cyclopentyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-24-16-9-7-13(11-17(16)25-2)15-8-10-19(22-21-15)26-12-18(23)20-14-5-3-4-6-14/h7-11,14H,3-6,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVAPDHELVWGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

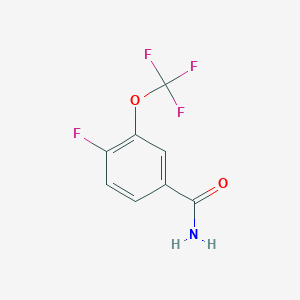

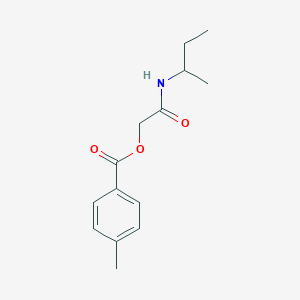


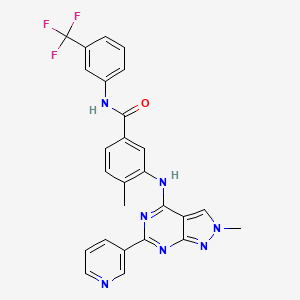
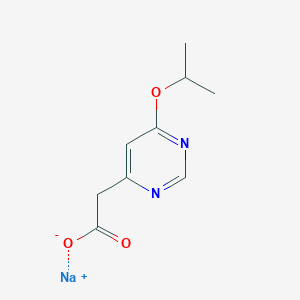
![4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2916916.png)
![9-(4-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2916917.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea](/img/structure/B2916920.png)
![4-(2-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2916922.png)
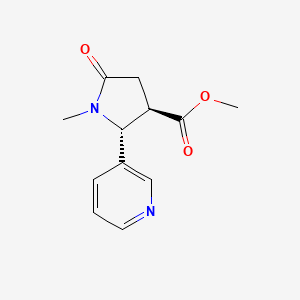
![1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2916925.png)
![[(Z)-[1-[(4-chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2916926.png)